molecular formula C17H18ClN3O3S B7016086 N-[2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methylpyridin-3-yl)acetamide

N-[2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methylpyridin-3-yl)acetamide

Cat. No.: B7016086
M. Wt: 379.9 g/mol
InChI Key: QCOHGAQHACQWFX-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methylpyridin-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a thiazolidine-2,4-dione moiety, and a pyridine ring

Properties

IUPAC Name

N-[2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methylpyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c1-12-5-6-19-11-13(12)9-17(22)20-16-10-14(3-4-15(16)18)21-7-2-8-25(21,23)24/h3-6,10-11H,2,7-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOHGAQHACQWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methylpyridin-3-yl)acetamide typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Moiety: This can be achieved by reacting a suitable amine with a chloroacetic acid derivative under basic conditions.

    Substitution Reaction: The chloro-substituted phenyl ring is introduced through a nucleophilic aromatic substitution reaction.

    Coupling with Pyridine Derivative: The final step involves coupling the intermediate with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine-2,4-dione moiety.

    Reduction: Reduction reactions can target the nitro group if present in derivatives of this compound.

    Substitution: The chloro group on the phenyl ring can be substituted by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be explored for its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. The thiazolidine-2,4-dione moiety may interact with enzymes or receptors involved in oxidative stress pathways, while the chloro-substituted phenyl ring could facilitate binding to hydrophobic pockets in proteins. The pyridine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methylpyridin-3-yl)acetamide: shares similarities with other thiazolidine-2,4-dione derivatives, such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine also feature the pyridine ring and exhibit various biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in multiple fields.

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